molecular formula C8H17NOS B13254559 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol

2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol

Cat. No.: B13254559
M. Wt: 175.29 g/mol
InChI Key: BYZDKNSLOMPPSW-UHFFFAOYSA-N
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Description

2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol is a chemical compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol . This compound is characterized by the presence of a thiolane ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol typically involves the reaction of thiolane derivatives with appropriate amines and alcohols under controlled conditions. One common method includes the combination of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, amine derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The thiolane ring may also play a role in its biological activity by interacting with cellular membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

2-methyl-1-(thiolan-3-ylamino)propan-2-ol

InChI

InChI=1S/C8H17NOS/c1-8(2,10)6-9-7-3-4-11-5-7/h7,9-10H,3-6H2,1-2H3

InChI Key

BYZDKNSLOMPPSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CCSC1)O

Origin of Product

United States

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